Cas no 14944-99-1 (3-Ethyl-4-hydroxy-1-methylquinolin-2(1H)-one)

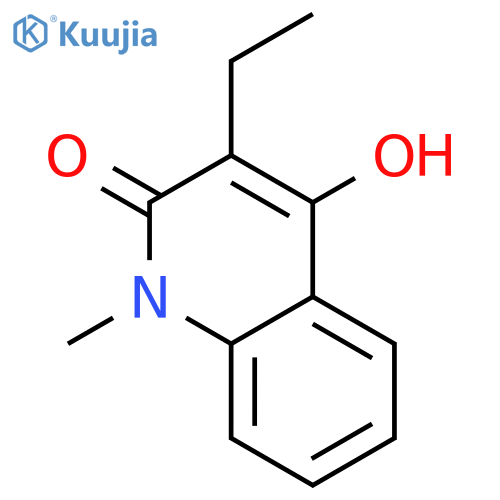

14944-99-1 structure

商品名:3-Ethyl-4-hydroxy-1-methylquinolin-2(1H)-one

3-Ethyl-4-hydroxy-1-methylquinolin-2(1H)-one 化学的及び物理的性質

名前と識別子

-

- 3-Ethyl-4-hydroxy-1-methylquinolin-2(1H)-one

- 3-ethyl-1-methyl-4-oxoquinolin-2-olate

- CCG-48184

- 3-ethyl-4-hydroxy-1-methyl-1,2-dihydroquinolin-2-one

- SR-01000637747-1

- IDI1_016822

- SCHEMBL10315671

- CHEBI:183460

- 3-ethyl-4-hydroxy-1-methylquinolin-2-one

- CHEMBL3730482

- SB70114

- HMS1446H01

- Maybridge3_005435

- Oprea1_558063

- 14944-99-1

-

- インチ: InChI=1S/C12H13NO2/c1-3-8-11(14)9-6-4-5-7-10(9)13(2)12(8)15/h4-7,14H,3H2,1-2H3

- InChIKey: GBIJHNPKJYDJOY-UHFFFAOYSA-N

- ほほえんだ: CCC1=C(C2=CC=CC=C2N(C)C1=O)O

計算された属性

- せいみつぶんしりょう: 203.09469

- どういたいしつりょう: 203.094629

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 309

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 40.5

じっけんとくせい

- 密度みつど: 1.212

- ふってん: 317.3°C at 760 mmHg

- フラッシュポイント: 145.7°C

- 屈折率: 1.599

- PSA: 40.54

3-Ethyl-4-hydroxy-1-methylquinolin-2(1H)-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM144484-1g |

3-ethyl-4-hydroxy-1-methylquinolin-2(1H)-one |

14944-99-1 | 95% | 1g |

$830 | 2023-02-17 | |

| Chemenu | CM144484-1g |

3-ethyl-4-hydroxy-1-methylquinolin-2(1H)-one |

14944-99-1 | 95% | 1g |

$830 | 2021-08-05 | |

| Alichem | A189005929-1g |

3-Ethyl-4-hydroxy-1-methylquinolin-2(1H)-one |

14944-99-1 | 95% | 1g |

742.56 USD | 2021-06-01 |

3-Ethyl-4-hydroxy-1-methylquinolin-2(1H)-one 関連文献

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

-

Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499

14944-99-1 (3-Ethyl-4-hydroxy-1-methylquinolin-2(1H)-one) 関連製品

- 84088-42-6(Roquinimex)

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

- 55290-64-7(Dimethipin)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬